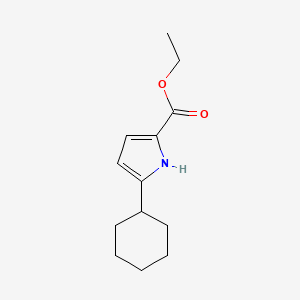

Ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate is a chemical compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a cyclohexyl group at the 5-position of the pyrrole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate typically involves the condensation of a cyclohexyl-substituted aldehyde with an ethyl ester of pyrrole-2-carboxylic acid. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the 3- and 4-positions of the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used under acidic conditions.

Major Products Formed

Oxidation: Pyrrole-2-carboxylic acids.

Reduction: Alcohol derivatives of the ester group.

Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

Ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Ethyl 1H-pyrrole-2-carboxylate: Lacks the cyclohexyl group, making it less hydrophobic.

Ethyl 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylate: Contains an additional methyl group, which can influence its reactivity and biological activity.

Pyrrolopyrazine derivatives: Contain both pyrrole and pyrazine rings, exhibiting different biological activities.

Uniqueness

Ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate is unique due to the presence of the cyclohexyl group, which imparts distinct hydrophobic properties and influences its interaction with biological targets. This makes it a valuable compound for research in various fields, including medicinal chemistry and materials science.

Biological Activity

Ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol. The compound features a pyrrole ring with an ethyl ester group, a cyclohexyl group at the 5-position, and a methyl group at the 3-position. This structural complexity contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate their activity through mechanisms including hydrogen bonding and π-π interactions, which influence binding affinity and specificity. The exact pathways involved can vary depending on the biological context, such as inhibiting microbial growth or interfering with cancer cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits potential antimicrobial properties. Compounds structurally related to pyrroles have demonstrated various biological activities, including antibacterial effects against Gram-positive bacteria and fungi. These activities may be attributed to the ability of pyrrole derivatives to disrupt microbial cell membranes or inhibit essential cellular processes .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound Name | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Pyrrole Derivative A | Escherichia coli | TBD |

| Pyrrole Derivative B | Candida albicans | TBD |

Note: TBD indicates that specific MIC values for this compound are yet to be determined in published studies.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Similar compounds have shown significant antiproliferative effects against human tumor cell lines, indicating the potential for this compound to inhibit cancer cell growth.

Case Study: Antiproliferative Effects

A study investigated the effects of pyrrole derivatives on cancer cell lines using the National Cancer Institute (NCI) drug screening protocol. Compounds were evaluated for their growth inhibitory effects across multiple cancer cell lines. Preliminary results suggest that this compound may exhibit similar activity, with further studies needed to elucidate its specific effects and mechanisms.

Table 2: Anticancer Activity Overview

| Compound Name | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | TBD |

| Pyrrole Derivative C | MCF7 (Breast Cancer) | TBD |

| Pyrrole Derivative D | HeLa (Cervical Cancer) | TBD |

Note: Further research is required to determine specific IC50 values for this compound.

Future Directions in Research

Given the promising preliminary findings regarding the biological activity of this compound, future research should focus on:

- In-depth Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by this compound.

- Expanded Biological Testing : Conducting comprehensive studies on various cancer types and microbial strains to establish a broader understanding of its efficacy.

- Structure–Activity Relationship (SAR) Analysis : Investigating how modifications to the structure influence biological activity, which could guide the design of more potent derivatives.

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

ethyl 5-cyclohexyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C13H19NO2/c1-2-16-13(15)12-9-8-11(14-12)10-6-4-3-5-7-10/h8-10,14H,2-7H2,1H3 |

InChI Key |

QLYDCQDAKQVFMN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(N1)C2CCCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.